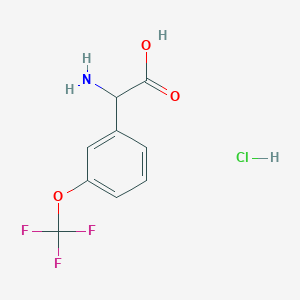

3-(Trifluoromethoxy)-dl-phenylglycine HCl

Description

Contextualization of Fluorinated Amino Acid Derivatives in Advanced Research

The introduction of fluorine into amino acids represents a significant advancement in the field, offering a means to modulate the properties of peptides and proteins. nih.gov Fluorinated amino acids are a class of compounds that have garnered considerable attention due to the unique characteristics that fluorine atoms confer upon their non-fluorinated counterparts. nih.gov The replacement of one or more hydrogen atoms with fluorine can dramatically alter an amino acid's acidity, basicity, and lipophilicity. nih.gov

The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of molecules containing this group. nih.govmdpi.com This enhanced stability is a highly desirable trait in drug design, as it can lead to a longer biological half-life. nih.gov Furthermore, the incorporation of fluorinated groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

The trifluoromethoxy group, in particular, is noted for being more electron-withdrawing and lipophilic than a simple methoxy (B1213986) group. nih.gov These properties can influence molecular conformations and enhance binding interactions with biological targets. nih.gov Consequently, fluorinated amino acids are invaluable tools in medicinal chemistry for creating novel therapeutic agents and in chemical biology as probes for studying protein structure and function. nih.gov

Historical and Current Significance of Phenylglycine and its Derivatives in Organic Chemistry and Biochemistry

Phenylglycine is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. nih.gov Structurally, it is similar to alanine (B10760859) but with a phenyl group attached to the alpha-carbon instead of a methyl group. nih.gov Phenylglycine and its derivatives are significant building blocks in a variety of biologically active molecules. nih.gov

These amino acids are found in a wide array of peptide natural products, including glycopeptide antibiotics. nih.gov Their presence in these molecules contributes to their therapeutic activities. nih.gov In medicinal chemistry, phenylglycine derivatives have been incorporated into peptidic inhibitors with promising activity against various viral proteases. nih.gov The design of novel L-phenylglycine derivatives has also been explored for developing potential lead compounds for conditions such as diabetes. nih.gov

The synthesis of peptides containing phenylglycine can be challenging due to the increased acidity of the alpha-proton, which makes it susceptible to racemization under certain solid-phase peptide synthesis (SPPS) conditions. researchgate.net This has led to considerable research into optimizing reaction conditions to maintain stereochemical integrity. researchgate.net

Strategic Positioning of 3-(Trifluoromethoxy)-DL-Phenylglycine HCl as a Distinct Research Target

The strategic value of this compound lies in the convergence of the beneficial properties of both the phenylglycine scaffold and the trifluoromethoxy substituent. While specific, detailed research findings on this particular molecule are not extensively published, its potential as a distinct research target can be inferred from the well-documented advantages of its components.

The phenylglycine core provides a rigid, aromatic framework that is known to participate in bioactive conformations. The trifluoromethoxy group, positioned on the phenyl ring, introduces potent electronic and steric effects. As a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group is strongly electron-withdrawing, which can alter the pKa of the amino and carboxylic acid groups and influence non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological receptors. nih.gov

The enhanced lipophilicity imparted by the trifluoromethoxy group is anticipated to improve the pharmacokinetic profile of peptides or small molecules that incorporate this amino acid, potentially leading to better absorption and distribution. nih.gov Furthermore, the metabolic stability associated with fluorinated compounds suggests that molecules derived from this compound may exhibit increased resistance to enzymatic degradation. nih.gov

Therefore, this compound is strategically positioned as a valuable building block for:

Medicinal Chemistry: Designing novel peptide-based therapeutics with enhanced stability and cell permeability. The unique electronic properties can be exploited to fine-tune binding affinity and selectivity for specific biological targets.

Chemical Biology: Developing sophisticated molecular probes. The fluorine atoms in the trifluoromethoxy group can serve as a reporter for 19F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in a non-invasive manner.

The combination of a structurally significant amino acid with a functionally powerful fluorinated group makes this compound a compelling target for researchers seeking to develop next-generation bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of Phenylglycine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

|---|---|---|---|

| DL-Phenylglycine | C₈H₉NO₂ | 151.16 | -1.4 |

| 3-(Trifluoromethyl)-DL-phenylglycine | C₉H₈F₃NO₂ | 219.16 | 0.3 |

LogP values are estimated and serve for comparative purposes.

Table 2: Comparison of Substituent Properties

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Sigma (σm) Constant |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | 0.56 | -0.07 |

| -OCH₃ | -0.02 | 0.12 |

| -CF₃ | 0.88 | 0.43 |

This table illustrates the relative lipophilicity and electronic effects of different substituents on a phenyl ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJPAFWHCBBMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 3 Trifluoromethoxy Dl Phenylglycine Hcl in Organic Synthesis and Molecular Design

Utility as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

As a racemic mixture, 3-(Trifluoromethoxy)-DL-phenylglycine HCl serves as a crucial starting point for obtaining enantiomerically pure compounds. The separation of its D- and L-enantiomers, a process known as chiral resolution, is essential for its application as a chiral building block. Enantiomerically pure forms are critical in medicinal chemistry and materials science, where stereochemistry often dictates biological activity or material properties.

Methods for resolving racemic phenylglycine derivatives typically include:

Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered from the separated salt.

Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer of the racemic mixture. For instance, an enzyme might catalyze the hydrolysis of an N-acetylated derivative of the L-enantiomer, leaving the D-enantiomer unmodified and allowing for their separation.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

Once resolved, the individual enantiomers of 3-(trifluoromethoxy)-phenylglycine become valuable chiral synthons for constructing complex molecular structures with defined stereochemistry.

Table 1: Comparison of Chiral Resolution Techniques for Phenylglycine Derivatives

| Resolution Method | Principle | Advantages | Common Challenges |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Scalable for industrial production; well-established methodology. | Requires stoichiometric amounts of often expensive resolving agents; process optimization can be time-consuming. |

| Enzymatic Resolution | Enzyme-catalyzed reaction that is selective for one enantiomer. | High enantioselectivity; mild reaction conditions. | Enzyme cost and stability; may require substrate modification (e.g., N-acetylation). |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity of separated enantiomers; applicable to a wide range of compounds. | High cost of chiral stationary phases; limited scalability for bulk separation. |

Exploration as a Versatile Scaffold for the Design of Novel Compound Libraries

In modern drug discovery, the creation of compound libraries around a central molecular structure, or scaffold, is a key strategy for identifying new therapeutic agents. 3-(Trifluoromethoxy)-DL-phenylglycine is an attractive scaffold due to the properties conferred by the trifluoromethoxy group. nih.gov This group can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets. nih.gov

The phenylglycine core provides multiple points for chemical modification:

The amino group (-NH₂)

The carboxylic acid group (-COOH)

The aromatic ring

By systematically altering these positions, chemists can generate a large and diverse library of related molecules. This approach, known as combinatorial chemistry, allows for the rapid exploration of the chemical space around the scaffold to optimize for desired biological activity and pharmacokinetic properties. criver.comrsc.org The design of these libraries often employs computational methods to predict the properties of the virtual compounds before synthesis.

Table 2: Methodologies in Scaffold-Based Compound Library Design

| Methodology | Description | Application to 3-(Trifluoromethoxy)-phenylglycine Scaffold |

| Structure-Based Virtual Screening | Uses the 3D structure of a biological target to dock virtual compounds and predict binding affinity. | Designing derivatives that fit optimally into the active site of a specific enzyme or receptor. |

| Ligand-Based Virtual Screening | Uses the structures of known active molecules to identify new compounds with similar properties. | Searching for derivatives with similar electronic and steric profiles to existing drugs. |

| Combinatorial Synthesis | Systematically combines a set of building blocks in all possible combinations to create a large library of compounds. | Reacting the amino and carboxyl groups with diverse sets of reagents to generate a library of amides, esters, etc. |

| Physicochemical Property-Driven Selections | Selects compounds for synthesis based on desired properties like solubility, lipophilicity (logP), and metabolic stability. | Prioritizing derivatives where the trifluoromethoxy group's effect on lipophilicity is balanced by other polar modifications. |

Integration into Peptidomimetic and Non-Natural Amino Acid Analog Design

Natural peptides often have limitations as therapeutic agents due to poor stability in the body and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. sigmaaldrich.com Incorporating non-natural amino acids like 3-(trifluoromethoxy)-phenylglycine is a common strategy in peptidomimetic design. sigmaaldrich.comresearchgate.net

The introduction of this unique amino acid can:

Enhance Proteolytic Resistance: The bulky and unnatural side chain can hinder the action of proteases, enzymes that degrade peptides, thereby increasing the molecule's half-life.

Modulate Conformation: The steric and electronic properties of the trifluoromethoxy-phenyl group can constrain the peptide backbone into a specific conformation that is optimal for binding to its biological target.

Improve Pharmacokinetic Properties: The trifluoromethoxy group is highly lipophilic, which can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting molecule, potentially improving cell membrane permeability. nih.gov

As a result, peptides and peptide analogs containing 3-(trifluoromethoxy)-phenylglycine are investigated for their potential as novel therapeutics with enhanced stability and efficacy. nih.gov

Table 3: Property Comparison of Natural vs. Non-Natural Amino Acids

| Property | Phenylalanine (Natural) | 3-(Trifluoromethoxy)-phenylglycine (Non-Natural) | Implication in Peptidomimetic Design |

| Side Chain | Benzyl group | 3-(Trifluoromethoxy)phenyl group | The non-natural side chain provides steric bulk and unique electronic properties. |

| Lipophilicity | Moderate | High | Can enhance membrane permeability and binding in hydrophobic pockets. nih.gov |

| Metabolic Stability | Susceptible to enzymatic degradation | The C-F bonds are very stable, leading to increased resistance to metabolic breakdown. nih.gov | Leads to longer in vivo half-life and improved drug potential. |

| Conformational Influence | Standard peptide bond geometry | Can induce specific turns or secondary structures in the peptide chain. | Allows for precise control over the 3D shape of the molecule to optimize target binding. |

Precursor Applications in Agrochemical and Advanced Material Research

The unique properties imparted by fluorine-containing functional groups are highly valued in the development of agrochemicals and advanced materials. researchgate.net The trifluoromethoxy group, in particular, is known to enhance the biological activity and stability of molecules. mdpi.com

In Agrochemicals: Many modern herbicides, insecticides, and fungicides contain trifluoromethyl or trifluoromethoxy groups. researchgate.net These groups can increase the potency and metabolic stability of the active ingredient, leading to more effective and longer-lasting crop protection agents. researchgate.net this compound can serve as a key starting material or building block for the synthesis of complex agrochemical compounds.

In Advanced Materials: Aromatic compounds containing trifluoromethyl groups are prevalent in the development of advanced organic materials. nih.gov The strong electron-withdrawing nature and high thermal stability of the trifluoromethoxy group can be exploited to create polymers, liquid crystals, and other functional materials with specific electronic, optical, and thermal properties. The phenylglycine structure provides a versatile platform for incorporating these properties into larger material architectures.

Table 4: Role of the Trifluoromethoxy Group in Different Applications

| Application Area | Key Property Enhancement | Example Function |

| Agrochemicals | Increased metabolic stability, enhanced lipophilicity, improved binding to target enzymes. researchgate.net | Development of potent herbicides or insecticides with longer residual activity in the field. |

| Pharmaceuticals | Enhanced binding affinity, improved membrane permeability, resistance to enzymatic degradation. nih.gov | Design of orally bioavailable drugs with longer half-lives. |

| Advanced Materials | Thermal stability, chemical resistance, modification of electronic properties. | Creation of specialty polymers or liquid crystals with high performance characteristics. |

Mechanistic Investigations of Biological Activities and Interactions of 3 Trifluoromethoxy Dl Phenylglycine Hcl Derivatives

In Vitro Studies on Enzyme and Protein Interaction Modulation

While specific studies on the direct modulation of enzyme and protein interactions by 3-(Trifluoromethoxy)-dl-phenylglycine HCl are not extensively documented in publicly available literature, the broader class of functionalized phenylglycines has been shown to interact with various biological targets. The introduction of substituents on the phenyl ring can significantly alter the binding affinity and selectivity of these molecules for enzymes and receptors.

For instance, structure-activity relationship (SAR) studies on a series of phenylglycine derivatives have demonstrated their ability to act as antagonists at metabotropic glutamate (B1630785) receptors (mGluRs). The nature and position of the substituent on the phenyl ring are critical for determining the potency and selectivity of these compounds for different mGluR subtypes. While these studies did not specifically include the 3-trifluoromethoxy derivative, they highlight the principle that modifications to the phenyl ring are a key strategy for modulating protein interactions.

Furthermore, L-phenylglycine has been incorporated into the cap region of histone deacetylase (HDAC) inhibitors. The phenylglycine moiety in these analogs plays a role in the molecule's interaction with the enzyme, and modifications to this part of the structure can impact inhibitory activity and isoform selectivity. This suggests that derivatives like 3-(Trifluoromethoxy)-dl-phenylglycine could be explored for their potential as modulators of HDACs or other enzymes where a substituted phenyl ring can influence binding.

Impact on Amino Acid Metabolism and Cellular Transport Processes

The impact of this compound on amino acid metabolism and cellular transport is an area that warrants further investigation. As an analog of the natural amino acid phenylalanine, it is plausible that this compound could interfere with the metabolic pathways and transport systems that recognize and process phenylalanine and other aromatic amino acids.

Fluorinated amino acids, in general, are known to have significant effects on cellular processes. Their structural similarity to natural amino acids allows them to be recognized by enzymes and transporters, but the unique properties of the fluorine atom can lead to altered metabolism or inhibition of biological pathways. For example, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing enzymatic reactions.

While direct evidence for the effect of this compound is limited, studies on other modified amino acids provide a framework for potential mechanisms. For instance, the cellular uptake and metabolism of other synthetic amino acids have been shown to compete with their natural counterparts, leading to a variety of cellular responses. The presence of the trifluoromethoxy group could influence its recognition by amino acid transporters, potentially affecting the cellular pool of other amino acids.

Contributions to Mutasynthesis and Biotransformation Research Using Phenylglycine Residues

Phenylglycine and its derivatives have proven to be valuable tools in the fields of mutasynthesis and biotransformation for the generation of novel bioactive compounds. Mutasynthesis is a technique that involves the targeted inactivation of a gene responsible for the biosynthesis of a specific building block in a natural product pathway, followed by the feeding of a synthetic analog of that building block to the mutant organism. This can lead to the production of novel derivatives of the natural product with potentially improved properties.

A notable example of this approach involves the production of novel pristinamycin (B1678112) I derivatives. Pristinamycin I is a streptogramin antibiotic that contains a D-phenylglycine residue. By creating a mutant strain of the producing organism, Streptomyces pristinaespiralis, that is unable to synthesize D-phenylglycine, researchers were able to incorporate various phenylglycine analogs into the pristinamycin structure.

In one such study, a range of halogenated phenylglycine derivatives were fed to the mutant strain. Among the tested compounds was 3-(Trifluoromethyl)-dl-phenylglycine, a structurally similar analog to 3-(Trifluoromethoxy)-dl-phenylglycine. The successful incorporation of this and other analogs demonstrates the utility of substituted phenylglycines in generating new antibiotic variants. This highlights the potential for 3-(Trifluoromethoxy)-dl-phenylglycine to be used in similar mutasynthetic approaches to create novel bioactive peptides and other natural products.

The following table summarizes some of the phenylglycine derivatives used in the mutasynthesis of pristinamycin I:

| Phenylglycine Derivative | Position of Substituent | Type of Substituent |

| 3-Fluoro-DL-phenylglycine | 3 | Fluoro |

| 4-Fluoro-DL-phenylglycine | 4 | Fluoro |

| 3-Chloro-DL-phenylglycine | 3 | Chloro |

| 4-Chloro-DL-phenylglycine | 4 | Chloro |

| 3-(Trifluoromethyl)-dl-Phg | 3 | Trifluoromethyl |

Role in Probing Biomolecular Interactions (e.g., Peptide-Membrane Interactions)

The incorporation of fluorinated amino acids into peptides is a powerful strategy for probing biomolecular interactions, particularly peptide-membrane interactions. The unique properties of the fluorine atom, such as its high sensitivity in nuclear magnetic resonance (NMR) spectroscopy, make it an excellent probe for studying the structure, dynamics, and orientation of peptides within lipid bilayers.

While direct studies utilizing 3-(Trifluoromethoxy)-dl-phenylglycine for this purpose are not yet prevalent, research with other fluorinated amino acids, such as those containing a trifluoromethyl group, has paved the way. The trifluoromethyl group is a particularly useful 19F NMR reporter. When a trifluoromethyl-containing amino acid is incorporated into a peptide, the 19F NMR signal can provide detailed information about the local environment of the label.

For peptides that interact with or insert into cell membranes, 19F NMR studies using fluorinated amino acid analogs can reveal:

The depth of insertion of the peptide into the lipid bilayer.

The orientation of the peptide relative to the membrane normal.

The dynamics of the peptide within the membrane.

The extent of peptide aggregation in the membrane.

Given the presence of the trifluoromethoxy group, it is anticipated that 3-(Trifluoromethoxy)-dl-phenylglycine could serve as a valuable tool in such biophysical studies. Its incorporation into peptides would introduce a sensitive 19F NMR probe, enabling detailed investigations of peptide-membrane interactions and the structure of membrane-associated peptides.

Structure-Activity Relationship (SAR) Studies of Functionalized Phenylglycines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a molecule influences its biological activity. For functionalized phenylglycines, SAR studies have been instrumental in the development of compounds with tailored pharmacological profiles.

The phenyl ring of phenylglycine is a key site for modification in SAR studies. By introducing various substituents at different positions on the ring, researchers can systematically probe the steric, electronic, and hydrophobic requirements of a biological target.

Key findings from SAR studies of phenylglycine derivatives include:

Receptor Antagonism: As mentioned earlier, substitutions on the phenyl ring are crucial for the activity of phenylglycine derivatives as antagonists of metabotropic glutamate receptors. The size, polarity, and position of the substituent can dramatically affect potency and selectivity.

Antimicrobial Activity: In the context of glycopeptide antibiotics that contain phenylglycine residues, modifications to this amino acid can significantly impact antibacterial efficacy. SAR studies have shown that the aromatic side chain plays a critical role in the mechanism of action.

Enzyme Inhibition: For enzymes that recognize phenylglycine-containing substrates or inhibitors, such as HDACs, the nature of the substitution on the phenyl ring can influence binding affinity and inhibitory potency.

The trifluoromethoxy group is a particularly interesting substituent in SAR studies due to its unique combination of properties. It is highly lipophilic and is a strong electron-withdrawing group. These characteristics can influence a molecule's ability to cross cell membranes, its binding to protein targets, and its metabolic stability. Therefore, the inclusion of a 3-trifluoromethoxy substituent on a phenylglycine scaffold is a rational strategy in the design of novel bioactive molecules.

The following table provides a conceptual overview of how different types of substituents on the phenylglycine ring can influence biological activity, based on general principles of medicinal chemistry:

| Substituent Property | Potential Impact on Biological Activity | Example Substituent |

| Electron-withdrawing | Can alter the acidity of the amino acid and influence electrostatic interactions with the target. | -NO2, -CF3, -OCF3 |

| Electron-donating | Can increase the electron density of the aromatic ring, potentially enhancing pi-stacking interactions. | -OH, -OCH3, -NH2 |

| Lipophilic | Can improve membrane permeability and enhance hydrophobic interactions with the target. | -CH3, -Cl, -CF3, -OCF3 |

| Bulky | Can provide steric hindrance to prevent metabolism or promote specific binding conformations. | -t-butyl |

Theoretical and Computational Chemistry of 3 Trifluoromethoxy Dl Phenylglycine Hcl

Quantum Chemical Analysis of Electronic Structure and Inductive Effects of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the electronic properties of a molecule due to its potent inductive effects. nih.govmdpi.com Quantum chemical analyses are instrumental in elucidating these effects on the phenyl ring of 3-(Trifluoromethoxy)-dl-phenylglycine HCl. The high electronegativity of the fluorine atoms creates a strong dipole moment, making the -OCF₃ group a powerful electron-withdrawing substituent. mdpi.com This is primarily due to the negative inductive effect (-I effect), where electron density is pulled away from the aromatic ring through the sigma bond framework. reddit.com

Computational studies can quantify these effects by calculating molecular electrostatic potential (MEP) maps and atomic charges. For this compound, an MEP map would likely show a region of high positive potential (electron deficiency) on the phenyl ring, particularly at the ortho and para positions relative to the trifluoromethoxy group. This is a direct consequence of the group's strong -I effect. The table below summarizes the expected electronic effects of the trifluoromethoxy group in comparison to other common substituents.

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect |

| -OCH₃ | Weak | Strong | Electron-donating |

| -CF₃ | Strong | None | Electron-withdrawing |

| -OCF₃ | Very Strong | Weak | Predominantly Electron-withdrawing |

| -F | Strong | Weak | Electron-withdrawing |

These electronic modifications have profound implications for the reactivity of the phenyl ring and the acidity of the amino acid protons. The electron-withdrawing nature of the trifluoromethoxy group can increase the acidity of the carboxylic acid and the ammonium (B1175870) group in the phenylglycine moiety.

Conformational Landscape and Conformational Analysis of Phenylglycine Derivatives

The conformational landscape of phenylglycine derivatives is of significant interest as it dictates their three-dimensional structure and, consequently, their biological activity. nih.govmdpi.com The bulky aromatic side chain directly attached to the α-carbon in phenylglycines restricts the rotational freedom around the Cα-Cβ bond compared to proteinogenic aromatic amino acids. rsc.org

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to explore the potential energy surface and identify stable conformers. The conformational preferences are governed by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonds. nih.gov In phenylglycine itself, studies have identified conformers stabilized by hydrogen bonds between the amino and carboxyl groups (N-H···O=C) and between the amino group and the phenyl ring (N-H···π). nih.gov

The introduction of the trifluoromethoxy group at the meta position of the phenyl ring is expected to influence the conformational landscape in several ways. Sterically, it adds bulk to the phenyl ring, which could favor certain orientations of the ring relative to the amino acid backbone to minimize steric hindrance. Electronically, the trifluoromethoxy group alters the charge distribution on the phenyl ring, which could modulate the strength of N-H···π interactions.

A systematic conformational search would likely reveal several low-energy conformers for this compound. The relative energies of these conformers determine their population at a given temperature. The table below illustrates hypothetical low-energy conformers and the key intramolecular interactions that might stabilize them.

| Conformer | Dihedral Angles (φ, ψ) | Key Intramolecular Interactions | Relative Energy (kcal/mol) |

| 1 | -80°, 150° | N-H···O=C hydrogen bond | 0.00 |

| 2 | 70°, -140° | N-H···π interaction | 0.75 |

| 3 | -150°, -70° | O-H···N hydrogen bond (in neutral form) | 1.20 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comresearchgate.net While no specific QSAR studies on this compound are publicly available, the principles of QSAR can be applied for the rational design of novel derivatives with improved properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of congeners of 3-(Trifluoromethoxy)-dl-phenylglycine with varying substituents on the phenyl ring or modifications to the amino acid backbone would be synthesized and their biological activity measured.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For 3-(Trifluoromethoxy)-dl-phenylglycine derivatives, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ), atomic charges, dipole moment.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP, Hansch π values.

Topological Descriptors: Connectivity indices, shape indices.

A validated QSAR model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards molecules with the highest predicted potency. This approach facilitates the rational design of new derivatives of this compound with optimized activity.

Molecular Docking and Binding Site Analysis for Mechanistic Insights into Molecular Recognition

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could provide valuable mechanistic insights into its interaction with a biological target, such as a receptor or enzyme.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the ligand (this compound) are prepared. This may involve homology modeling if the experimental structure of the receptor is not available.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the binding site of the receptor, generating a large number of possible binding poses.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

Binding Site Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

A molecular docking study of this compound could reveal:

The most likely binding mode of the molecule within the active site of its target.

The specific amino acid residues that are crucial for binding.

The role of the trifluoromethoxy group in molecular recognition. For instance, it could participate in hydrophobic interactions or its electron-withdrawing nature could influence electrostatic interactions.

The table below provides a hypothetical summary of the types of interactions that could be identified through a molecular docking study of this compound with a putative binding pocket.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Receptor |

| Ammonium group (-NH₃⁺) | Hydrogen bond, Salt bridge | Aspartic acid, Glutamic acid |

| Carboxylate group (-COO⁻) | Hydrogen bond, Salt bridge | Arginine, Lysine |

| Phenyl ring | π-π stacking, Hydrophobic interaction | Phenylalanine, Tyrosine, Tryptophan |

| Trifluoromethoxy group (-OCF₃) | Hydrophobic interaction, Halogen bond | Leucine, Isoleucine, Valine |

By providing a detailed picture of the molecular recognition process, molecular docking serves as a powerful tool for structure-based drug design, guiding the modification of this compound to enhance its binding affinity and selectivity.

Future Perspectives and Emerging Research Avenues for 3 Trifluoromethoxy Dl Phenylglycine Hcl

Development of Novel and Sustainable Synthetic Routes and Catalyst Systems

The synthesis of fluorinated amino acids, including 3-(Trifluoromethoxy)-DL-phenylglycine HCl, is a critical area of research, driven by the significant impact of fluorine on the biological and pharmacological properties of molecules. Future efforts are increasingly focused on developing more efficient, sustainable, and scalable synthetic methods.

One of the most promising avenues is the advancement of continuous flow synthesis. nih.gov This technology offers substantial advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and the potential for large-scale production without the need for isolating unstable intermediates. nih.gov The development of modular flow processes could enable the rapid synthesis of a diverse library of fluorinated amino acids, starting from simple fluorinated amines. nih.govresearchgate.net

In parallel, the design of novel catalyst systems is paramount. Recent breakthroughs in asymmetric catalysis, such as the use of binaphthyl-based chiral phase-transfer catalysts and transition metal catalysts involving palladium and iridium, have shown great promise in achieving high enantioselectivity in the synthesis of phenylglycine derivatives. nih.gov Future research will likely focus on creating more robust and versatile catalysts that can accommodate the unique electronic nature of the trifluoromethoxy group and facilitate direct C-H functionalization, thereby streamlining the synthetic process. nih.gov The exploration of photocatalytic and radical fluorination methods also presents an exciting frontier for introducing fluorine into amino acid side chains with high precision.

| Synthetic Approach | Description | Potential Advantages |

| Continuous Flow Synthesis | A process where reactants are continuously pumped through a reactor. | Improved safety, scalability, and efficiency; avoids isolation of unstable intermediates. nih.gov |

| Asymmetric Catalysis | The use of chiral catalysts to produce enantiomerically pure compounds. | Direct access to specific stereoisomers, crucial for pharmacological applications. nih.gov |

| Palladium-Catalyzed C-H Functionalization | A method for the direct functionalization of carbon-hydrogen bonds. | High regioselectivity, reducing the need for protecting groups and multiple steps. nih.gov |

| Biocatalysis | The use of enzymes or whole microbial cells to catalyze chemical reactions. | High enantioselectivity, mild reaction conditions, and environmentally sustainable. nih.govnih.gov |

Advanced Applications in High-Throughput Screening and Chemical Probe Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of compounds for biological activity. metwarebio.com this compound and its derivatives represent valuable additions to these libraries. The trifluoromethoxy group can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, potentially leading to the discovery of novel hits with improved pharmacokinetic profiles. mdpi.com Future HTS campaigns could incorporate a wider range of such fluorinated building blocks to explore new chemical spaces and identify inhibitors for critical biological targets, such as viral proteases. sigmaaldrich.com

Furthermore, the unique spectroscopic properties of fluorine make these compounds ideal candidates for the design of chemical probes. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. nih.govacs.org By incorporating this compound into peptides or small molecules, researchers can use ¹⁹F NMR to study protein-ligand interactions, conformational changes, and enzyme kinetics in real-time. acs.orgnih.gov This makes it a powerful tool for validating drug targets and elucidating mechanisms of action.

| Application Area | Description | Key Benefit of Fluorination |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. metwarebio.com | The trifluoromethoxy group can enhance biological activity and selectivity, leading to novel drug candidates. smolecule.com |

| Chemical Probe Design | Creating molecules to study and manipulate biological systems. | The ¹⁹F atom serves as a sensitive NMR reporter for studying molecular interactions and dynamics. acs.org |

| Fragment-Based Drug Discovery | Screening small molecular fragments that can be grown into lead compounds. | Provides unique fragments with desirable physicochemical properties for lead optimization. |

Integration into Systems Biology and Multi-Omics Research Methodologies

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. mdpi.com Unnatural amino acids like this compound are poised to become powerful tools in this integrative approach.

A key application lies in proteomics, specifically in the field of in-cell NMR spectroscopy. nih.gov Proteins containing fluorinated amino acids can be expressed directly in human cells and studied within their native environment. nih.govacs.org The ¹⁹F NMR signal provides a clear window into protein folding, stability, and interactions with other cellular components, information that is often lost in traditional in-vitro studies. nih.govresearchgate.net This allows researchers to validate biological targets and observe drug engagement directly within the cell.

In metabolomics, the compound can be used as a tracer to follow the metabolic fate of amino acids within complex biological networks. nih.gov By tracking the incorporation and transformation of the fluorinated phenylglycine, researchers can gain insights into amino acid metabolism and its reprogramming in disease states, such as cancer. nih.gov The integration of data from these ¹⁹F-enabled proteomics and metabolomics studies with transcriptomic data can provide a more holistic understanding of cellular processes and disease mechanisms. metwarebio.com

Exploration in Bio-Inspired Synthesis and Advanced Biocatalysis for Fluorinated Amino Acids

The demand for enantiomerically pure fluorinated amino acids has spurred research into bio-inspired and biocatalytic synthetic methods. These approaches leverage the high selectivity and efficiency of enzymes to produce chiral molecules, often under mild and environmentally friendly conditions. nih.gov

Enzymes such as aminotransferases and dehydrogenases have already been successfully employed for the synthesis of D- and L-phenylglycine. nih.gov Future research will focus on engineering these enzymes to accept fluorinated substrates like those needed to produce this compound. Directed evolution and rational enzyme design are powerful techniques that can be used to create mutant enzymes with enhanced activity and specificity for unnatural substrates. mdpi.com

Whole-cell biocatalysis, where entire microorganisms are engineered to produce the desired compound, represents another promising frontier. nih.gov By constructing novel metabolic pathways in host organisms like Escherichia coli, it may be possible to achieve sustainable and cost-effective production of complex fluorinated amino acids from simple starting materials. nih.gov These bio-inspired systems not only offer a greener alternative to traditional chemical synthesis but also open up the possibility of producing a vast array of novel fluorinated building blocks for chemical and pharmaceutical research.

| Biocatalytic Method | Description | Key Advantages |

| Engineered Aminotransferases | Enzymes modified to catalyze the transfer of an amino group to a fluorinated keto-acid. | High enantioselectivity, producing specific D- or L-isomers. |

| Leucine Dehydrogenase (LeuDH) | An enzyme used for the asymmetric reductive amination of α-keto acids. | Achieves excellent enantioselectivity (>99% ee) under mild conditions. nih.gov |

| Whole-Cell Bioconversion | Using genetically engineered microorganisms to synthesize the target molecule. | Sustainable production from simple feedstocks; can incorporate cofactor regeneration systems. nih.gov |

| Directed Evolution of Enzymes | A laboratory process to engineer enzymes with new or enhanced functions. | Can create catalysts specifically tailored for novel fluorinated substrates. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Trifluoromethoxy)-dl-phenylglycine HCl with high enantiomeric purity?

- The synthesis typically involves coupling trifluoromethoxy-substituted phenyl groups with glycine derivatives. A common approach includes nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, racemic mixtures (dl-forms) may arise from non-chiral catalysts, necessitating chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution to isolate enantiomers . Purity validation via H/F NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

- Use HPLC with UV/fluorescence detection to assess chemical purity (>98% as per commercial standards) . Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or humidity) monitored by TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to identify decomposition thresholds. Storage recommendations (e.g., -20°C under inert atmosphere) should align with stability data .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethoxy group in this compound?

- F NMR is indispensable for confirming the presence and chemical environment of the trifluoromethoxy (-OCF) group, with characteristic shifts between -55 to -60 ppm . FT-IR can validate C-F stretching vibrations (~1250–1100 cm), while high-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?

- Develop in vitro receptor-binding assays using radiolabeled ligands (e.g., H-Glycine for NMDA receptors). Competitive binding studies can quantify IC values. For in vivo relevance, pair these with electrophysiological recordings in neuronal cultures or brain slices to assess functional modulation . Structural analogs with resolved enantiomers (d- vs. l-forms) should be tested to isolate stereospecific effects .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethoxy-containing compounds?

- Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurities in racemic mixtures. Address this by:

- Replicating studies under standardized conditions (e.g., ICH guidelines).

- Isolating individual enantiomers via chiral chromatography to eliminate confounding effects from the inactive form .

- Performing meta-analyses of published data to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling aid in predicting the metabolic stability of this compound?

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots. Pair this with in vitro microsomal stability assays (e.g., human liver microsomes) to validate predictions. The trifluoromethoxy group’s electron-withdrawing properties may reduce oxidative metabolism, enhancing half-life .

Q. What synthetic routes optimize the incorporation of this compound into peptide-based drug candidates?

- Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. The HCl salt improves solubility in polar solvents (e.g., DMF), facilitating coupling reactions. Post-synthetic modifications, such as click chemistry for bioconjugation, can enhance targeting specificity .

Methodological Challenges and Solutions

Q. What analytical challenges arise when studying the degradation products of this compound, and how can they be mitigated?

- Degradation of the trifluoromethoxy group may release HF or fluorinated byproducts. Use ion chromatography (IC) to detect fluoride ions and GC-MS to identify volatile fragments. Employ fluorine-specific probes (e.g., F NMR) to track degradation pathways .

Q. How can researchers address solubility limitations in aqueous buffers during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.